molecular formula C20H28O2 B1684217 Tretinoin CAS No. 302-79-4

Tretinoin

Cat. No.: B1684217
CAS No.: 302-79-4
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-YCNIQYBTSA-N
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Description

Tretinoin, also known as all-trans-retinoic acid, is a derivative of vitamin A. It is widely used in dermatology for the treatment of acne, photoaging, and other skin conditions. This compound works by promoting cell turnover and collagen production, which helps to improve skin texture and reduce the appearance of fine lines and wrinkles .

Mechanism of Action

Target of Action

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets retinoic acid receptors (RARs) , which include alpha, beta, and gamma isotypes . These receptors are part of the nuclear receptor superfamily and play a crucial role in regulating epithelial cell growth and differentiation .

Mode of Action

It is believed to exert its pharmacological actions by binding to and activating rars . This binding and activation lead to changes in the expression levels of hundreds of cellular proteins , affecting multiple pathways involved in acne pathogenesis and promoting the differentiation and maturation of cells .

Biochemical Pathways

This compound influences several biochemical pathways. It stimulates the turnover of epidermal cells, leading to the shedding of the top layer of the skin and promoting the growth of new cells . Additionally, this compound acts on melanocytes, the cells responsible for producing melanin, inhibiting melanin synthesis . This action helps in the treatment of hyperpigmentation.

Pharmacokinetics

This compound’s pharmacokinetics reveal that plasma drug exposure declines substantially and rapidly when the drug is administered in a long-term daily regimen . This decline is attributed to several factors, including decreased intestinal absorption, enhanced enzymatic catabolism, and the induction of cytoplasmic retinoic acid binding proteins (CRABP), which leads to increased drug sequestration . The most favored explanation is that continuous this compound treatment induces drug catabolism by cytochrome P450 (CYP) enzymes .

Result of Action

This compound exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . In the context of acne, this compound unclogs pores, reduces acne breakouts, and diminishes the appearance of fine lines and wrinkles . When used for leukemia, it forces the primary cancerous promyelocytes to differentiate and mature into neutrophils .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the presence of other topical acne medications, which can enhance its penetration . Furthermore, the drug’s stability can be influenced by storage conditions, with exposure to light and heat potentially degrading the medication .

Biochemical Analysis

Biochemical Properties

Tretinoin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. These interactions lead to the modulation of genes involved in cell differentiation, proliferation, and apoptosis. This compound also interacts with enzymes such as cytochrome P450, which is involved in its metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It promotes the differentiation of keratinocytes, leading to improved skin texture and reduced acne lesions . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression by binding to RARs and RXRs . Additionally, this compound affects cellular metabolism by increasing the turnover of skin cells and enhancing collagen production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to RARs and RXRs, which then form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes . This binding leads to the activation or repression of gene transcription, resulting in changes in cell differentiation, proliferation, and apoptosis. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known to be unstable and can degrade when exposed to light and air . Long-term studies have shown that this compound can lead to sustained improvements in skin texture and reduction in acne lesions, but its efficacy may decrease over time due to its instability . Additionally, prolonged use of this compound can result in skin irritation and increased sensitivity to sunlight .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to promote cell differentiation and reduce tumor growth, while high doses can lead to toxicity and adverse effects such as skin irritation and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to 4-oxo-retinoic acid by cytochrome P450 enzymes . This conversion is crucial for the regulation of retinoic acid levels in the body. This compound also interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in its metabolism and clearance . These interactions can affect metabolic flux and the levels of metabolites in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to cellular retinoic acid-binding proteins (CRABPs) . These proteins facilitate the transport of this compound to its target sites, such as the nucleus, where it can exert its effects on gene expression. This compound is also distributed to various tissues, including the skin, liver, and lungs, but does not cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it binds to RARs and RXRs to regulate gene expression . This compound can also be found in the cytoplasm, where it interacts with CRABPs and other proteins involved in its transport and metabolism. Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tretinoin is synthesized through the oxidation of retinol (vitamin A alcohol) or retinal (vitamin A aldehyde). The process involves the use of oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to ensure the formation of all-trans-retinoic acid .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step synthesis process that includes the isomerization of retinol to retinal, followed by oxidation to this compound. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tretinoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tretinoin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and efficacy in treating a wide range of skin conditions. Unlike retinol, which requires conversion to retinoic acid in the skin, this compound is already in its active form, leading to faster and more noticeable results. Additionally, this compound has a well-established safety and efficacy profile, making it a preferred choice for dermatological treatments .

Biological Activity

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a potent derivative of vitamin A with significant biological activity. It plays a crucial role in various physiological processes, particularly in dermatology and oncology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The following key mechanisms outline its biological activity:

  • Cell Differentiation : this compound promotes the differentiation of keratinocytes in the epidermis, leading to improved skin texture and reduced acne lesions .
  • Collagen Production : It enhances collagen synthesis by stimulating fibroblasts and inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen .
  • Anti-inflammatory Effects : this compound reduces inflammation by modulating the immune response, contributing to its efficacy in treating acne and photoaging .

Efficacy in Dermatological Applications

This compound has been extensively studied for its effectiveness in treating various skin conditions. A systematic review highlighted its role in improving signs of photoaging, including wrinkles and hyperpigmentation. The following table summarizes findings from clinical studies on topical this compound:

Study ReferenceConcentrationDurationOutcome
0.1%6 monthsSignificant improvement in photodamage severity
0.025%6-9 monthsNotable reduction in melasma severity compared to hydroquinone
0.05%Long-termSafe and effective treatment with improved skin appearance

Case Studies

  • Case Study on Photoaging :
    A subject treated with 0.1% this compound microsphere gel showed marked improvement in wrinkles and mottled hyperpigmentation after six months of treatment, with sustained benefits observed even after 24 months .
  • Veterans Affairs Topical this compound Chemoprevention Trial :
    A cohort study involving 324 participants assessed the long-term safety and efficacy of this compound in preventing skin cancer. While the study was halted due to concerns about increased mortality, further analysis indicated that factors such as age and smoking status were significant predictors of death, rather than this compound itself .

Adverse Effects

Despite its benefits, this compound can cause side effects, particularly during initial use. Common adverse effects include:

  • Skin Irritation : Redness, peeling, and dryness are frequently reported .
  • Photosensitivity : Increased sensitivity to sunlight necessitates the use of sunscreen during treatment .
  • Potential Mortality Association : The VATTC trial raised concerns about a possible association between high-dose topical this compound and increased mortality; however, this was attributed to confounding variables rather than a direct causal relationship .

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
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Molecular Formula

C20H28O2
Record name tretinoin
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Related CAS

13497-05-7 (hydrochloride salt)
Record name Tretinoin [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID7021239
Record name Retinoic acid
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Molecular Weight

300.4 g/mol
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Physical Description

Solid
Record name all-trans-Retinoic acid
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Solubility

<0.1 g/100 mL
Record name Tretinoin
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Mechanism of Action

Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown.
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CAS No.

302-79-4, 97950-17-9
Record name Retinoic acid
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Melting Point

181 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tretinoin interact with its target at a cellular level?

A1: this compound exerts its effects by binding to nuclear retinoic acid receptors (RARα, RARβ, and RARγ) within cells. [] This binding leads to the activation or suppression of gene expression, ultimately influencing cellular processes like proliferation, differentiation, and inflammation.

Q2: What are the downstream effects of this compound binding to RARs in the context of acne treatment?

A2: this compound primarily targets the sebaceous glands, reducing their size and sebum production. [] It achieves this by decreasing the proliferation of sebocytes and inhibiting their differentiation. [, ] Additionally, this compound exhibits anti-inflammatory activities, further contributing to its efficacy in treating acne. [, ]

Q3: this compound is known to be effective against photoaging. How does its interaction with RARs contribute to these beneficial effects?

A3: this compound promotes epidermal thickening and increases the number of epidermal cell layers, suggesting it stimulates cellular renewal. [] It has also been shown to improve collagen synthesis, reduce the appearance of fine wrinkles, and improve skin texture, contributing to its anti-aging effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The chemical name for this compound is (all-E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclonexen-1-yl)-2,4,6,8-nonatetraenoic acid. Its molecular formula is C20H28O2, and its molecular weight is 300.44. []

Q5: How does the stability of this compound in topical formulations vary?

A5: this compound is known to be unstable under certain conditions, particularly when exposed to light and oxidizing agents. [] Different formulations offer varying degrees of protection against degradation. For example, this compound gel microsphere formulations have shown better stability against photodegradation compared to traditional this compound gels. []

Q6: Does the scientific literature provided discuss catalytic properties or applications of this compound?

A6: The provided articles primarily focus on the therapeutic applications of this compound, particularly in dermatology. Information regarding any potential catalytic properties or applications is not discussed.

Q7: Have any computational chemistry studies been conducted on this compound or its isomers?

A8: Yes, quantum mechanical calculations have been used to compare the molecular shape and electrostatic potential of this compound and its isomer, isothis compound. [] These calculations suggest that both isomers have similar biochemical interactions, potentially leading to similar adverse effects. []

Q8: How does the isomerism of this compound and isothis compound influence their effects on the skin?

A9: While both this compound and isothis compound enhance viable epidermis thickness and cell layer numbers, isothis compound demonstrates more pronounced effects. [] Specifically, isothis compound treatment resulted in increased horny layer thickness compared to this compound. []

Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: Various approaches have been investigated, including:

  • Microencapsulation: this compound gel microsphere formulations encapsulate the active ingredient, providing better protection against photodegradation and degradation by benzoyl peroxide. [, , ]
  • Liposomal Delivery: Liposomes containing this compound have been studied as a potential drug delivery system, aiming to improve stability and enhance skin penetration. []
  • Cyclodextrin Complexation: The formation of a this compound-cyclodextrin complex has been investigated as a means to enhance the solubility of this compound. []

Q10: What is known about the percutaneous absorption of this compound from topical formulations?

A11: Percutaneous absorption of this compound is generally low. One study found that the mean percutaneous absorption of this compound from a 2% mequinol/0.01% this compound solution was about 4.5%. [] Another study showed that this compound plasma levels did not increase above endogenous levels following topical application of a clindamycin phosphate/tretinoin gel. []

Q11: How does the formulation of this compound influence its skin penetration?

A12: Formulation plays a crucial role in this compound's skin penetration. For instance, micronized this compound gel, with its optimal particle size, exhibits more efficient delivery compared to other formulations like this compound microsphere gel. []

Q12: What preclinical models have been used to study the effects of this compound on wound healing?

A13: Porcine models have been used to investigate the impact of topical this compound on epithelial wound healing in partial-thickness wounds. [] Results suggest that while pretreatment with this compound can accelerate healing, continued application directly on wounds may retard re-epithelialization due to persistent inflammation. [, ]

Q13: What in vitro models have been used to investigate the effects of this compound on keloid-derived fibroblasts?

A14: Studies have compared the expression of matrix metalloproteinases (MMPs) in keloid-derived fibroblasts versus normal dermal fibroblasts. [] These studies revealed a significant upregulation of MMP-13 and downregulation of MMP-1 and MMP-8 in keloid-derived fibroblasts. [] Further research demonstrated that this compound could reverse this abnormal MMP expression profile, suggesting its potential therapeutic use for keloids. []

Q14: What safety considerations are associated with the use of topical this compound?

A15: While generally considered safe and effective, topical this compound can cause side effects such as skin irritation, dryness, redness, and scaling. [, , ] The severity of these effects can vary depending on the individual, formulation used, and frequency of application. [, , , ]

Q15: Beyond traditional topical formulations, what alternative delivery systems have been explored for this compound?

A16: Researchers have investigated the use of nanocarriers like nanosuspensions and nanoemulsions for topical this compound delivery. [] These systems aim to enhance drug stability, improve skin penetration, and potentially reduce side effects. []

Q16: Are there any established biomarkers for predicting the efficacy of this compound therapy or for monitoring treatment response?

A17: While the research provided does not identify specific biomarkers for this compound efficacy or treatment response, gene expression profiling has been explored. One study revealed that both this compound and a cosmetic formulation containing retinyl propionate reversed a consensus gene signature associated with aging, indicating potential for developing biomarkers based on gene expression changes. []

Q17: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A18: High-performance liquid chromatography (HPLC) is frequently employed to measure this compound levels in pharmaceutical preparations. [, , ] This technique allows for accurate quantification of the drug, ensuring quality control and product consistency. []

Q18: What methods have been explored for quantifying this compound in biological samples?

A19: Gas chromatography coupled with mass spectrometry (GC/MS) has been utilized to determine this compound levels in plasma samples. [] This highly sensitive technique enables the detection and quantification of this compound, even at low concentrations. []

Q19: What are some alternative methods for quantifying this compound in pharmaceutical formulations?

A20: Visible spectrophotometry has been explored as a simple and cost-effective method for quantifying this compound. [] This approach utilizes the reaction between this compound and phosphomolybdic acid to form a colored complex, which can be measured spectrophotometrically. []

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